molecular formula C16H15NO3 B6378686 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol CAS No. 1111132-12-7

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol

Cat. No.: B6378686
CAS No.: 1111132-12-7
M. Wt: 269.29 g/mol
InChI Key: ZYTURMKBMTXULT-UHFFFAOYSA-N
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Description

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . This compound is known for its unique structure, which includes a formyl group and an N-ethylaminocarbonyl group attached to a phenyl ring. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol typically involves the reaction of 4-hydroxybenzaldehyde with N-ethyl-3-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process is also scaled up, often involving continuous chromatography or large-scale recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The N-ethylaminocarbonyl group can interact with hydrogen bond donors or acceptors, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(N-Methylaminocarbonyl)phenyl]-2-formylphenol
  • 4-[3-(N-Ethylaminocarbonyl)phenyl]phenol
  • 4-[3-(N-Propylaminocarbonyl)phenyl]-2-formylphenol

Uniqueness

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol is unique due to the presence of both a formyl group and an N-ethylaminocarbonyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research .

Properties

IUPAC Name

N-ethyl-3-(3-formyl-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-2-17-16(20)13-5-3-4-11(8-13)12-6-7-15(19)14(9-12)10-18/h3-10,19H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTURMKBMTXULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685295
Record name N-Ethyl-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111132-12-7
Record name N-Ethyl-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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